1-Methoxy-4-[6-(4-nitrophenyl)hexa-1,3,5-trien-1-yl]benzene
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Overview
Description
1-Methoxy-4-[6-(4-nitrophenyl)hexa-1,3,5-trien-1-yl]benzene is an organic compound characterized by its unique structure, which includes a methoxy group attached to a benzene ring and a nitrophenyl group connected through a hexa-1,3,5-trienyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methoxy-4-[6-(4-nitrophenyl)hexa-1,3,5-trien-1-yl]benzene typically involves a multi-step process. One common method includes the following steps:
Formation of the hexa-1,3,5-trienyl chain: This can be achieved through a series of Wittig reactions, where phosphonium ylides react with aldehydes or ketones to form the desired conjugated triene system.
Attachment of the nitrophenyl group: The nitrophenyl group can be introduced via a nitration reaction, where a benzene derivative is treated with a nitrating agent such as nitric acid in the presence of sulfuric acid.
Methoxylation of the benzene ring:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-4-[6-(4-nitrophenyl)hexa-1,3,5-trien-1-yl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the conversion of the nitro group to an amino group.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy group directs incoming electrophiles to the ortho and para positions on the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones, carboxylic acids.
Reduction: Amino derivatives.
Substitution: Halogenated benzene derivatives.
Scientific Research Applications
1-Methoxy-4-[6-(4-nitrophenyl)hexa-1,3,5-trien-1-yl]benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 1-Methoxy-4-[6-(4-nitrophenyl)hexa-1,3,5-trien-1-yl]benzene involves its interaction with various molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the methoxy group can influence the compound’s electronic properties. These interactions can lead to the modulation of biological pathways, such as enzyme inhibition or activation, and the generation of reactive oxygen species (ROS).
Comparison with Similar Compounds
- 1-Methoxy-4-[6-(4-ethoxyphenyl)hexa-1,3,5-trien-1-yl]benzene
- 1-Methoxy-4-[6-(4-n-propoxyphenyl)hexa-1,3,5-trien-1-yl]benzene
- 1-Methoxy-4-[6-(4-n-butoxyphenyl)hexa-1,3,5-trien-1-yl]benzene
Comparison: Compared to its analogs, 1-Methoxy-4-[6-(4-nitrophenyl)hexa-1,3,5-trien-1-yl]benzene is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties
Properties
CAS No. |
51079-93-7 |
---|---|
Molecular Formula |
C19H17NO3 |
Molecular Weight |
307.3 g/mol |
IUPAC Name |
1-[6-(4-methoxyphenyl)hexa-1,3,5-trienyl]-4-nitrobenzene |
InChI |
InChI=1S/C19H17NO3/c1-23-19-14-10-17(11-15-19)7-5-3-2-4-6-16-8-12-18(13-9-16)20(21)22/h2-15H,1H3 |
InChI Key |
MMRNCOXIOGYODS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC=CC=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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